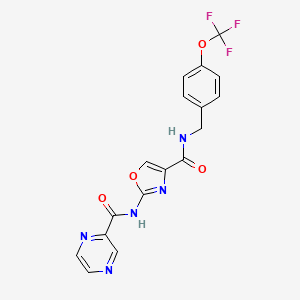

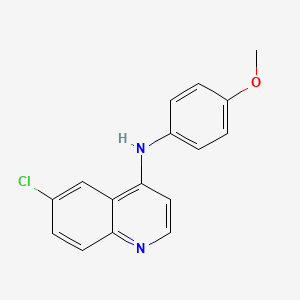

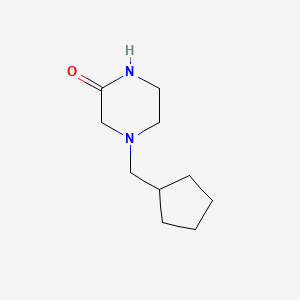

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, commonly known as PTC-OX1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PTC-OX1 was first synthesized in 2010 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, and related compounds have been synthesized and characterized for their potential in various biological applications. For example, a study focused on the synthesis, characterization, and biological evaluation of novel Linezolid-like analogues, where 2-(pyrazine-2-carboxamido) acetic acid served as a precursor in the synthesis process. These compounds showed promising in vitro antimicrobial and antifungal activity against a range of organisms, including E. coli, K. pneumonia, S. aureus, B. Subtilis, A. niger, and S. cerevisiae. The study highlighted that the incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine at specific positions significantly enhanced the biological activity of these compounds (Rajurkar & Pund, 2014).

Antiviral Activity

Another research explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. The novel compounds exhibited viral reduction in the range of 85–65%, marking them as potential candidates for further exploration as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for synthesizing substituted pyrazoles revealed compounds with notable antitumor and antimicrobial activities. These compounds, upon testing, showed inhibition effects on human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to those of 5-fluorouracil, alongside evaluated antimicrobial activity (Riyadh, 2011).

Functionalization and Solvothermal Interconversions

Studies on the functionalization of oxazolo[4,5-b]pyrazines and solvothermal interconversions of pyrazinyl substituted azole derivatives have opened new avenues for chemical synthesis, showcasing the versatility of these compounds in producing a variety of crystalline materials with distinct supramolecular architectures. These research efforts underline the utility of such compounds in the synthesis of novel materials and their potential applications in various fields of chemistry and material science (Bisballe et al., 2018), (Li et al., 2010).

Propiedades

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N5O4/c18-17(19,20)29-11-3-1-10(2-4-11)7-23-14(26)13-9-28-16(24-13)25-15(27)12-8-21-5-6-22-12/h1-6,8-9H,7H2,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWORYMBDIWSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2866602.png)

![2-[[1-(3-Chloropyridin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2866604.png)

![3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid](/img/structure/B2866615.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2866616.png)

![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)